Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate
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Overview
Description
Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate is a chemical compound with a complex structure that includes a purine base attached to a sugar moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate typically involves multiple steps. One common method includes the protection of functional groups, followed by the formation of the purine base and subsequent attachment of the sugar moiety. The final step involves the esterification of the compound with tert-butyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester used as a solvent in various applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A compound with antioxidant properties.
6-tert-Butyl-2,4-dimethylphenol: Known for its use as a stabilizer in plastics.
Uniqueness
Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate is unique due to its complex structure, which combines a purine base with a sugar moiety and a tert-butyl ester group. This complexity allows for diverse applications and interactions in various scientific fields .
Properties
CAS No. |
60363-89-5 |
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Molecular Formula |
C16H22N4O6 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate |
InChI |
InChI=1S/C16H22N4O6/c1-16(2,3)26-10(22)4-8-11-14(18-6-17-8)20(7-19-11)15-13(24)12(23)9(5-21)25-15/h6-7,9,12-13,15,21,23-24H,4-5H2,1-3H3 |
InChI Key |
CNMQADZDJKAHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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